Dapoxetine-d6 HCl: A Comprehensive Technical Guide to its Chemical Properties and Characterization
Dapoxetine-d6 HCl: A Comprehensive Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and characterization of Dapoxetine-d6 Hydrochloride, a deuterated analog of Dapoxetine hydrochloride. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized in the treatment of premature ejaculation.[1] The incorporation of deuterium atoms into the N,N-dimethyl moiety offers a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.[2][3][4]
Core Chemical Properties
Dapoxetine-d6 HCl is a stable, isotopically labeled form of Dapoxetine HCl. The deuterium labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled compound in mass spectrometry-based assays.
| Property | Value | Reference |
| Chemical Name | (1S)-3-Naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine hydrochloride | [5] |
| Synonyms | LY-210448-d6 hydrochloride, (S)-N,N-Bis(methyl-d3)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride | [1] |
| CAS Number | 1246814-76-5 | [5] |
| Molecular Formula | C₂₁H₁₇D₆NO·HCl | [5] |
| Molecular Weight | 347.9 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Storage | Recommended storage at -20°C for long-term stability. | [6] |
Physicochemical Characteristics
The solubility of Dapoxetine and its deuterated analog is a critical parameter for formulation and in vivo studies.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Methanol | Freely Soluble | [7] |
| Ethanol | Slightly Soluble | [7] |
| Water | Almost Insoluble | [7] |
Characterization Workflow
The comprehensive characterization of Dapoxetine-d6 HCl involves a multi-step analytical workflow to confirm its identity, purity, and isotopic enrichment. This process typically includes chromatographic separation followed by spectroscopic analysis.
Caption: Workflow for the characterization of Dapoxetine-d6 HCl.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of Dapoxetine-d6 HCl. The following protocols are based on established methods for Dapoxetine and can be adapted for its deuterated analog.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of Dapoxetine-d6 HCl.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.2 M ammonium acetate buffer (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 292 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
| Sample Preparation | Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). |
Method adapted from published HPLC methods for Dapoxetine analysis.[1][5][6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment
LC-MS/MS is a powerful technique for confirming the molecular weight and fragmentation pattern of Dapoxetine-d6 HCl, as well as assessing its isotopic enrichment.
| Parameter | Specification |
| Chromatography | As per the HPLC protocol above. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Dapoxetine-d6: m/z 312.2 → 164.2Dapoxetine (unlabeled): m/z 306.2 → 157.2 |
| Sample Preparation | Prepare a dilute solution of Dapoxetine-d6 HCl in the mobile phase. |
Mass transitions are based on published LC-MS/MS methods utilizing Dapoxetine-d6 as an internal standard.[4] The presence of a predominant signal at m/z 312.2 and the absence or minimal presence of a signal at m/z 306.2 would confirm high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information, confirming the position of the deuterium labels.
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Nuclei | ¹H NMR, ¹³C NMR |
| ¹H NMR Analysis | The spectrum is expected to be similar to that of unlabeled Dapoxetine, with the significant reduction or absence of the signal corresponding to the N,N-dimethyl protons. |
| ¹³C NMR Analysis | The carbon signals of the deuterated methyl groups will exhibit a characteristic triplet splitting pattern due to coupling with deuterium. |
NMR analysis of Dapoxetine and its impurities has been previously reported, providing a basis for the interpretation of the Dapoxetine-d6 HCl spectrum.[8][9][10][11]
Conclusion
The comprehensive characterization of Dapoxetine-d6 HCl using a combination of HPLC, LC-MS/MS, and NMR spectroscopy is essential to ensure its identity, purity, and isotopic integrity. The detailed chemical properties and analytical protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of this well-characterized deuterated standard is critical for generating reliable and accurate data in preclinical and clinical research involving Dapoxetine.
References
- 1. ijcmas.com [ijcmas.com]
- 2. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
